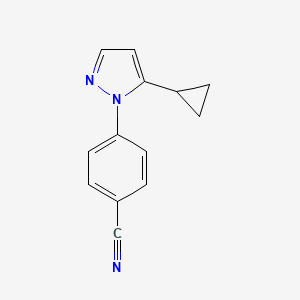

4-(5-Cyclopropylpyrazol-1-YL)benzonitrile

Description

Properties

IUPAC Name |

4-(5-cyclopropylpyrazol-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-9-10-1-5-12(6-2-10)16-13(7-8-15-16)11-3-4-11/h1-2,5-8,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGMUCAJRLJYCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=NN2C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401237644 | |

| Record name | Benzonitrile, 4-(5-cyclopropyl-1H-pyrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401237644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400645-43-3 | |

| Record name | Benzonitrile, 4-(5-cyclopropyl-1H-pyrazol-1-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1400645-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 4-(5-cyclopropyl-1H-pyrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401237644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of the Pyrazole Boronate Ester

A key intermediate is 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, which serves as the nucleophilic partner in Suzuki coupling.

- This boronate ester is synthesized by borylation of the corresponding pyrazole derivative.

- The cyclopropyl substituent is introduced at the 5-position of the pyrazole ring prior to borylation.

Preparation of Halogenated Benzonitrile Derivative

The benzonitrile component is functionalized at the 4-position with a halogen (commonly bromine or chlorine) to enable cross-coupling.

- For example, 4-bromobenzonitrile or 4-chlorobenzonitrile derivatives are prepared or commercially available.

- In some processes, further functional groups on the benzonitrile ring or adjacent structures may be present to enable downstream transformations.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The core step involves coupling the pyrazole boronate ester with the halogenated benzonitrile under palladium catalysis.

- Catalyst: [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex is commonly used.

- Base: Potassium carbonate is employed to facilitate the transmetalation step.

- Solvent: 1,4-Dioxane mixed with water is the typical solvent system.

- Temperature: Reaction is conducted at elevated temperatures (~100 °C).

- Atmosphere: Inert atmosphere (nitrogen or argon) is maintained to prevent catalyst deactivation.

Workup and Purification

- After reaction completion, the mixture is cooled and filtered through Celite to remove catalyst residues.

- The organic layer is separated, washed, dried, and concentrated.

- Purification is achieved by column chromatography (silica gel) using ethyl acetate/petroleum ether mixtures.

- Further purification by preparative high-performance liquid chromatography (Prep-HPLC) ensures high purity.

Representative Experimental Data

| Step | Reactants | Catalyst & Base | Solvent & Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Suzuki Coupling | 4-bromobenzonitrile + 1-cyclopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Pd(dppf)Cl2, K2CO3 | 1,4-dioxane/H2O, 100 °C, inert atmosphere, overnight | 40-53% | Purification by Prep-HPLC; off-white solid obtained |

| Alternative Coupling | 4-chlorobenzonitrile + pyrazole boronate ester | Pd(dppf)Cl2, K2CO3 | Same as above | ~26% | Longer reaction times (15 h) may be required |

Pd(dppf)Cl2 = (1,1'-bis(diphenylphosphino)ferrocene)dichloropalladium(II)

Notes on Reaction Optimization and Variations

- The choice of halogen on the benzonitrile affects reactivity; bromides generally provide higher yields than chlorides.

- The presence of water in the solvent mixture facilitates the base solubility and improves reaction efficiency.

- The use of Pd(dppf)Cl2 catalyst is favored for its robustness and efficiency in coupling heteroaryl boronate esters.

- Reaction times vary from overnight to 15 hours depending on substrate reactivity.

- Purification by preparative thin-layer chromatography and HPLC ensures removal of side products and unreacted starting materials.

Summary Table of Key Parameters

| Parameter | Typical Value/Condition |

|---|---|

| Catalyst | Pd(dppf)Cl2 (0.02-0.04 mmol) |

| Base | Potassium carbonate (0.5-1.0 mmol) |

| Solvent | 1,4-Dioxane (10-24 mL) + Water (2-5 mL) |

| Temperature | 100 °C |

| Atmosphere | Nitrogen or argon (inert) |

| Reaction Time | 12-15 hours |

| Purification | Silica gel chromatography + Prep-HPLC |

| Typical Yield | 26-53% |

Chemical Reactions Analysis

Types of Reactions

4-(5-Cyclopropylpyrazol-1-YL)benzonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of substituted benzonitriles.

Scientific Research Applications

4-(5-Cyclopropylpyrazol-1-YL)benzonitrile is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex organic molecules.

Biology: In the study of enzyme inhibitors and receptor ligands.

Medicine: Potential use in the development of pharmaceutical compounds.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Cyclopropylpyrazol-1-YL)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 4-(5-Cyclopropylpyrazol-1-YL)benzonitrile with two closely related compounds from the evidence:

Key Findings :

Substituent Effects on Reactivity: The azido group in 4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile enables high reactivity in click chemistry, as demonstrated by its use in triazole synthesis. The cyclopropyl group in the target compound likely improves metabolic stability and steric hindrance compared to methyl or isopropyl analogs.

Spectral and Physical Properties: The azido-methyl analog exhibits distinct IR peaks at 2121 cm⁻¹ (azide stretch) and 2228 cm⁻¹ (nitrile stretch), confirming functional group integrity. The amino-cyclopropyl-isopropyl analog has a larger molar mass (266.34 g/mol) due to its branched substituents, which may influence solubility and bioavailability.

Synthetic Yields: The azido-methyl derivative was synthesized in 88–96% yield via azide substitution, demonstrating efficient scalability. No synthetic details are available for the amino-cyclopropyl-isopropyl variant, but its structural complexity suggests multi-step synthesis.

Research Implications

- Drug Discovery : The cyclopropyl-pyrazole scaffold is a promising kinase inhibitor core due to its rigidity and metabolic resistance.

- Materials Science : Azido-substituted analogs serve as precursors for polymer or bioconjugate synthesis.

- Structural Optimization : Replacing methyl/isopropyl groups with cyclopropyl may reduce toxicity while maintaining potency in lead compounds.

Biological Activity

4-(5-Cyclopropylpyrazol-1-YL)benzonitrile, also known by its chemical designation C13H11N3, has garnered attention in recent years due to its potential biological activities. This compound is characterized by a pyrazole ring and a benzonitrile moiety, which may contribute to its interaction with various biological targets. Understanding its biological activity is essential for exploring its therapeutic potential.

- Molecular Formula : C13H11N3

- Molecular Weight : 209.252 g/mol

- CAS Number : 1400645-43-3

The mechanism of action of this compound involves interactions with specific molecular targets, including enzymes and receptors. The presence of the cyclopropyl group and pyrazole ring may enhance its binding affinity to target proteins, potentially leading to inhibition or modulation of their activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. Research findings suggest that this compound can induce apoptosis in various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 15.0 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest in G2/M phase |

These results indicate that the compound may act through multiple pathways to exert its anticancer effects.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary data show that it possesses moderate antibacterial and antifungal properties:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings suggest potential applications in treating infections caused by resistant strains.

Case Studies

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that the compound effectively inhibited tumor growth in xenograft models of breast cancer. The study reported a significant reduction in tumor size compared to control groups, suggesting that further development could lead to new therapeutic agents for cancer treatment.

- Evaluation of Antimicrobial Properties : In an investigation published in Antimicrobial Agents and Chemotherapy, the compound was tested against various pathogens. Results showed that it could serve as a lead compound for developing new antibiotics, particularly against resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(5-cyclopropylpyrazol-1-yl)benzonitrile, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated for structurally similar derivatives. Optimal conditions include a 1.2:1 alkyne-to-azide ratio, 5 mol% [(NHC)CuCl] catalyst, and 60°C in DMF, yielding up to 90% . Alternative routes include Fe-catalyzed hydrosilylation under inert conditions for functional group compatibility .

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer : Use a multi-technique approach:

X-ray crystallography to determine absolute configuration (space group Pca21, lattice parameters a=10.5189 Å, b=8.1339 Å, c=20.0009 Å) ;

1H/13C NMR with DEPT-135 for proton environments and cyano group confirmation (δ ~110 ppm in 13C NMR);

HRMS for molecular ion validation (expected m/z 265.1325 for C15H14N3) .

Advanced Research Questions

Q. How can researchers resolve contradictory photophysical data observed in TADF studies of this compound derivatives?

- Methodological Answer : Address discrepancies by:

Solvent effect analysis using Lippert-Mataga plots to correlate emission shifts with polarity ;

Time-resolved fluorescence spectroscopy to distinguish TADF (delayed components >1 μs) from prompt fluorescence;

TD-DFT calculations to map excited-state potential energy surfaces and identify RICT/PICT transitions . Compare with non-cyclopropyl analogs to isolate steric effects.

Q. What experimental strategies are recommended for designing structure-activity relationship (SAR) studies targeting biological activity?

- Methodological Answer : Implement a three-tier approach:

Core modification : Vary pyrazole substituents (e.g., cyclopropyl vs. aryl groups at the 5-position) ;

Pharmacophore mapping : Use X-ray/NMR torsion angles (e.g., ΦN-C-C-N ~25°) to optimize receptor binding ;

Bioisosteric replacement : Substitute benzonitrile with carboxamide while maintaining dipole moments (~4.5D) . Validate with molecular docking (e.g., FASN inhibitors ).

Q. How should researchers design experiments to evaluate this compound as a TADF emitter in OLEDs?

- Methodological Answer : Key steps include:

Cyclic voltammetry to determine HOMO/LUMO levels (target ΔEST <0.3 eV) ;

Temperature-dependent PLQY (20–300 K) to confirm thermal activation of delayed fluorescence ;

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.